3-(4-bromophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(4-bromophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H15BrN2OS2 and its molecular weight is 383.32. The purity is usually 95%.
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Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research indicates that certain thieno[2,3-d]pyrimidine antifolates, closely related to the mentioned compound, are potent inhibitors of both human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory activity is significant for cancer therapeutics as it targets key enzymes in nucleotide biosynthesis pathways (Gangjee et al., 2008).
Antimicrobial Applications
Compounds structurally similar to the specified chemical, when incorporated into polyurethane varnish and printing ink paste, exhibit substantial antimicrobial effects. This implies potential applications in surface coatings to prevent microbial growth (El‐Wahab et al., 2015).
Anticancer Properties
Various derivatives of pyrimidinone, which are structurally related to the chemical , have shown promising anticancer activities. This includes compounds like coumarin derivatives which, through specific chemical reactions, offer potential as antitumor agents (Al-Haiza et al., 2003).
Synthesis of Pyrimidine Derivatives
The synthesis of 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds related to the mentioned chemical, has been explored. These synthesis methods open pathways for creating diverse compounds with potential biological activities (Davoodnia et al., 2009).
Analgesic and Anti-pyretic Activities
Research into pyrimidine derivatives has demonstrated significant analgesic and anti-pyretic activities, comparable to standard drugs. This suggests potential therapeutic applications for compounds structurally related to the specified chemical (Keri et al., 2010).
Aldose Reductase Inhibitors with Antioxidant Activity
Pyrimidine derivatives, akin to the chemical , have been identified as aldose reductase inhibitors with significant antioxidant properties. This indicates potential applications in managing conditions like diabetes and oxidative stress (La Motta et al., 2007).
Properties
IUPAC Name |
3-(4-bromophenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS2/c1-2-8-21-15-17-12-7-9-20-13(12)14(19)18(15)11-5-3-10(16)4-6-11/h3-6H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMPVFWXMRWJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Br)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.